(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate

Catalog No.
S15392542
CAS No.
M.F
C21H28F3N3O5
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluorometh...

Product Name

(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl 3-ethoxy-4-[[2-[[3-(trifluoromethyl)benzoyl]amino]acetyl]amino]pyrrolidine-1-carboxylate

Molecular Formula

C21H28F3N3O5

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C21H28F3N3O5/c1-5-31-16-12-27(19(30)32-20(2,3)4)11-15(16)26-17(28)10-25-18(29)13-7-6-8-14(9-13)21(22,23)24/h6-9,15-16H,5,10-12H2,1-4H3,(H,25,29)(H,26,28)

InChI Key

OLECVIGXTCYZDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC(C)(C)C

(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with various functional groups. Its molecular formula is C21_{21}H28_{28}F3_3N3_3O5_5, and it has a molecular weight of 459.46 g/mol. The compound features a trifluoromethyl group, which enhances its chemical reactivity and biological activity, making it of interest in medicinal chemistry and materials science .

, including:

  • Oxidation: Under specific conditions, it can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can change the oxidation state of certain atoms within the molecule.
  • Substitution Reactions: The presence of nucleophiles and electrophiles allows for substitution reactions that can introduce new functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate exhibits notable biological activity due to its ability to interact with various molecular targets. The trifluoromethyl group enhances binding affinity and stability, potentially increasing its efficacy in modulating biological pathways. This compound may be explored for its therapeutic applications in areas such as cancer research and drug development due to its unique structural features .

The synthesis of (3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate typically involves multi-step organic reactions:

  • Preparation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine structure.
  • Introduction of Functional Groups: Sequential addition of ethoxy, benzamido, and acetamido groups occurs.
  • Addition of the Trifluoromethyl Group: This step is crucial for achieving the desired stereochemistry and enhancing the compound's properties.

Industrial production may utilize advanced techniques such as continuous flow synthesis to optimize yield and purity .

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex molecules.
  • Materials Science: In the development of new materials with specific properties.
  • Biological Research: For studying interactions involving its functional groups, particularly in pharmacology and biochemistry .

Research into the interaction of (3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate with biological targets is essential for understanding its mechanism of action. This compound may interact with enzymes or receptors, influencing their activity and thereby modulating various biological processes. Such studies are vital for elucidating its potential therapeutic effects and optimizing its use in drug development .

Several compounds share structural similarities with (3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)propanoate212127-83-8Contains a dioxaborolane group
3',1''-terphenyl]-4-carboxylic acid - tert-butyl895542-09-3Features a terphenyl structure
(3S)-tert-butyl 3-(1-(thiazol-2-yl)carbamoyl)propanoate1421057-08-0Contains a thiazole moiety

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

459.19810549 g/mol

Monoisotopic Mass

459.19810549 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-11

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